molecular formula C18H26N2O3 B6673725 N-cyclopropyl-2-hydroxy-2-[1-(2-hydroxy-2-phenylethyl)piperidin-4-yl]acetamide

N-cyclopropyl-2-hydroxy-2-[1-(2-hydroxy-2-phenylethyl)piperidin-4-yl]acetamide

Cat. No.: B6673725
M. Wt: 318.4 g/mol
InChI Key: QCEYIVBNIFAPTO-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-hydroxy-2-[1-(2-hydroxy-2-phenylethyl)piperidin-4-yl]acetamide: is a complex organic compound featuring a cyclopropyl group, a hydroxy group, and a piperidine ring

Properties

IUPAC Name

N-cyclopropyl-2-hydroxy-2-[1-(2-hydroxy-2-phenylethyl)piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c21-16(13-4-2-1-3-5-13)12-20-10-8-14(9-11-20)17(22)18(23)19-15-6-7-15/h1-5,14-17,21-22H,6-12H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCEYIVBNIFAPTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(C2CCN(CC2)CC(C3=CC=CC=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-hydroxy-2-[1-(2-hydroxy-2-phenylethyl)piperidin-4-yl]acetamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via the reductive amination of 1,5-diketones.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced through hydroxylation reactions, often using reagents like osmium tetroxide or potassium permanganate.

    Cyclopropyl Group Addition: The cyclopropyl group can be added via cyclopropanation reactions, which may involve the use of diazo compounds and transition metal catalysts.

    Final Assembly: The final step involves coupling the intermediate compounds through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy groups in the compound can undergo oxidation to form ketones or aldehydes. Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO₄ (potassium permanganate).

    Reduction: The compound can be reduced to remove the hydroxy groups or to convert amides to amines. Reducing agents like LiAlH₄ (lithium aluminium hydride) are typically used.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxy and amide groups. Reagents like alkyl halides or acyl chlorides are commonly used.

Common Reagents and Conditions

    Oxidation: PCC, KMnO₄, CrO₃ (chromium trioxide)

    Reduction: LiAlH₄, NaBH₄ (sodium borohydride)

    Substitution: Alkyl halides, acyl chlorides, and nucleophiles like amines or thiols

Major Products

    Oxidation: Ketones, aldehydes

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, N-cyclopropyl-2-hydroxy-2-[1-(2-hydroxy-2-phenylethyl)piperidin-4-yl]acetamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound is studied for its interactions with enzymes and receptors. Its structure suggests potential activity as an enzyme inhibitor or receptor modulator, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. Its ability to interact with biological targets makes it a promising candidate for the treatment of various diseases, including neurological disorders and cancers.

Industry

Industrially, the compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-hydroxy-2-[1-(2-hydroxy-2-phenylethyl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-2-hydroxy-2-[1-(2-hydroxy-2-phenylethyl)piperidin-4-yl]acetamide
  • N-cyclopropyl-2-hydroxy-2-[1-(2-hydroxy-2-phenylethyl)piperidin-4-yl]propionamide
  • N-cyclopropyl-2-hydroxy-2-[1-(2-hydroxy-2-phenylethyl)piperidin-4-yl]butyramide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its structural configuration. The presence of the cyclopropyl group, hydroxy groups, and the piperidine ring provides a distinct set of chemical and biological properties that differentiate it from similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.

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